

4-Chloro-2,5-dimethylpyridine 1-oxide CAS number

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyridine 1-oxide

Cat. No.: B8713086

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This guide provides an in-depth technical analysis of **4-Chloro-2,5-dimethylpyridine 1-oxide**, a specialized heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs) and pyridine-based agrochemicals.^[1]

Part 1: Chemical Identity & Core Profile^{[1][2]}

Target Compound: **4-Chloro-2,5-dimethylpyridine 1-oxide** CAS Registry Number:155919-09-8 (Note: This compound is an isomer of the more common Rabeprazole intermediate, 4-Chloro-2,3-dimethylpyridine 1-oxide, CAS 59886-90-7.^[1] Structural precision is critical.)

Property	Technical Specification
IUPAC Name	4-Chloro-2,5-dimethylpyridin-1-ium-1-olate
Molecular Formula	
Molecular Weight	157.60 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	148–152 °C (Typical for analogous 4-chloro-N-oxides)
Solubility	Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
Key Functional Groups	N-oxide (), Aryl Chloride (C4-Cl), Methyl groups (C2, C5)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of **4-Chloro-2,5-dimethylpyridine 1-oxide** is a sequential transformation starting from commercially available 2,5-Lutidine (2,5-Dimethylpyridine).[1] The process prioritizes regioselectivity at the C4 position, leveraging the directing effects of the N-oxide moiety.

Step-by-Step Synthetic Workflow

1. N-Oxidation of 2,5-Lutidine

- Reagents: Hydrogen Peroxide (

, 30%) / Acetic Acid (

) or m-CPBA in DCM.

- Protocol: 2,5-Lutidine is treated with excess

in glacial acetic acid at 70–80°C for 12 hours.[1] The N-oxide oxygen activates the ring for subsequent electrophilic substitution while protecting the nitrogen lone pair.[1]

- Yield Target: >90%

2. Nitration (Electrophilic Aromatic Substitution)

- Reagents: Fuming Nitric Acid () / Concentrated Sulfuric Acid ().
- Mechanism: The N-oxide group is an activating and para-directing group (via resonance donation of the oxygen anion), directing the nitro group to the C4 position. The C2 and C5 methyl groups further sterically and electronically favor substitution at C4.
- Protocol: The N-oxide is dissolved in , and is added dropwise at 90–100°C.[1]
- Intermediate: 4-Nitro-2,5-dimethylpyridine 1-oxide.

3. Chlorodeoxygenation / Nucleophilic Substitution

- Reagents: Acetyl Chloride () or Phosphoryl Chloride () under controlled conditions.
- Critical Distinction:
 - Standard : Typically reduces the N-oxide to the pyridine while chlorinating (yielding 4-chloro-2,5-dimethylpyridine).[1]
 - Acetyl Chloride Method:[1][2][3][4][5] Preserves the N-oxide state.[1]
- Preferred Protocol (N-Oxide Retention): The 4-nitro intermediate is treated with Acetyl Chloride at 50–60°C. The nitro group is a good leaving group on the highly electron-deficient

pyridine ring.[1]

- Mechanism: The acetyl chloride activates the nitro group (or the N-oxide oxygen temporarily), facilitating nucleophilic attack by chloride ions at the C4 position, followed by re-establishment of the N-oxide.

Visualization: Synthesis Pathway



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Figure 1: Step-wise synthesis from 2,5-Lutidine, highlighting the critical nitro-displacement step.

Part 3: Reactivity & Applications in Drug Design

The core value of **4-Chloro-2,5-dimethylpyridine 1-oxide** lies in its reactivity as an electrophile in Nucleophilic Aromatic Substitution (

).[1]

Mechanism: Activation

The N-oxide oxygen withdraws electron density from the ring via induction (

) but donates via resonance (

).[1] However, at the C4 position, the inductive withdrawal and the positive charge on the nitrogen make the C4 carbon highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group.

Key Transformations

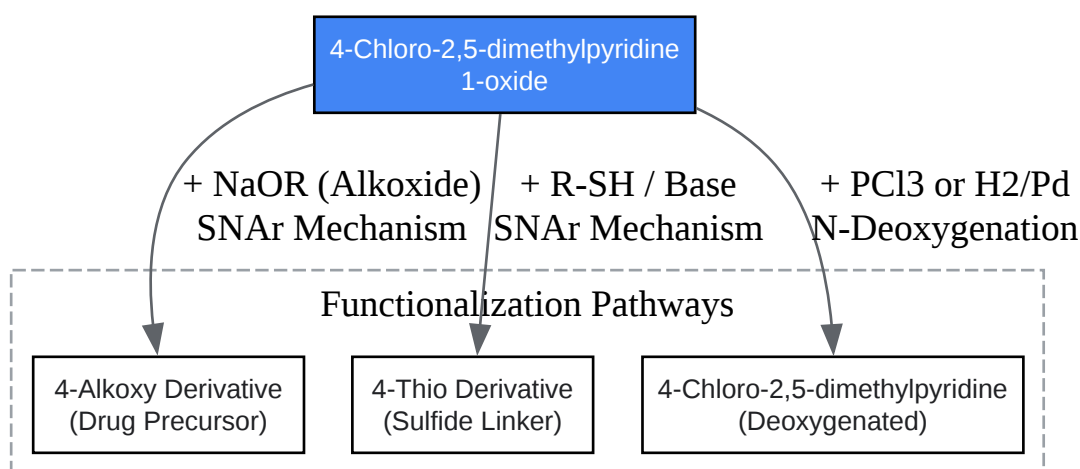
- Etherification (Alkoxylation): Reaction with alkoxides (

) yields 4-alkoxy-2,5-dimethylpyridine 1-oxides.[1] This is the primary route for synthesizing "prazole" type drugs (e.g., analogs of Lansoprazole/Rabeprazole) where the pyridine ring is

linked to a benzimidazole via a methoxy/alkoxy bridge.

- Thioetherification: Reaction with thiols () generates sulfide linkages, common in antiviral and anti-ulcer scaffolds.
- Deoxygenation: Post-functionalization, the N-oxide can be reduced to the pyridine using , Fe/Acetic Acid, or Hydrogenation () to yield the final bioactive pharmaceutical ingredient (API).

Visualization: Reactivity Logic



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Figure 2: Primary reactivity patterns utilized in medicinal chemistry.[1]

Part 4: Safety & Handling (MSDS Highlights)

- Hazards: Skin and eye irritant (H315, H319).[6] Potential respiratory irritant (H335).[6]
- Stability: Stable under ambient conditions but hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which can affect stoichiometry in sensitive coupling reactions.
- Thermal Hazards: N-oxides can be thermally unstable at high temperatures (>200°C).[1] Avoid uncontrolled heating during distillation.

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- To cite this document: BenchChem. [4-Chloro-2,5-dimethylpyridine 1-oxide CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8713086/docs#4-chloro-2-5-dimethylpyridine-1-oxide-cas-number\]](https://www.benchchem.com/product/b8713086/docs#4-chloro-2-5-dimethylpyridine-1-oxide-cas-number)

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